
3-sec-Butylsydnone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-sec-Butyl-1,2,3-oxadiazolidin-5-one is an organic compound with the molecular formula C6H12N2O2 It is a member of the oxadiazolidinone family, which is known for its unique ring structure containing nitrogen and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-sec-Butyl-1,2,3-oxadiazolidin-5-one typically involves the reaction of sec-butylamine with carbonyl compounds under controlled conditions. One common method involves the cyclization of sec-butylamine with carbonyl diimidazole, resulting in the formation of the oxadiazolidinone ring. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 3-sec-Butyl-1,2,3-oxadiazolidin-5-one follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to ensure high yield and purity of the final product. The compound is then purified using techniques like crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-sec-Butyl-1,2,3-oxadiazolidin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can convert the oxadiazolidinone ring into other nitrogen-containing heterocycles.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen or oxygen atoms in the ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxadiazole derivatives.
Reduction: Various nitrogen-containing heterocycles.
Substitution: Functionalized oxadiazolidinone derivatives with different substituents.
Aplicaciones Científicas De Investigación
3-sec-Butyl-1,2,3-oxadiazolidin-5-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-sec-Butyl-1,2,3-oxadiazolidin-5-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its unique ring structure allows it to bind to specific sites on proteins or nucleic acids, modulating their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
3-sec-Butyl-1,2,4-oxadiazolidin-5-one: Similar structure but with a different arrangement of nitrogen and oxygen atoms.
3-sec-Butyl-1,2,3-thiadiazolidin-5-one: Contains sulfur instead of oxygen in the ring.
3-sec-Butyl-1,2,3-triazolidin-5-one: Contains an additional nitrogen atom in the ring.
Uniqueness
3-sec-Butyl-1,2,3-oxadiazolidin-5-one is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms. This configuration imparts distinct chemical and physical properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets further enhances its utility in research and industry.
Propiedades
Número CAS |
3441-44-9 |
|---|---|
Fórmula molecular |
C6H10N2O2 |
Peso molecular |
142.16 g/mol |
Nombre IUPAC |
3-butan-2-yloxadiazol-3-ium-5-olate |
InChI |
InChI=1S/C6H10N2O2/c1-3-5(2)8-4-6(9)10-7-8/h4-5H,3H2,1-2H3 |
Clave InChI |
SHJLCCKPLRBXKH-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)[N+]1=NOC(=C1)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


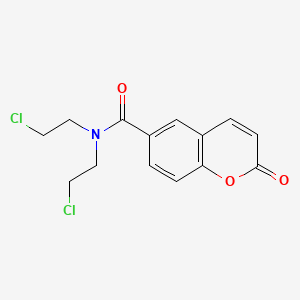
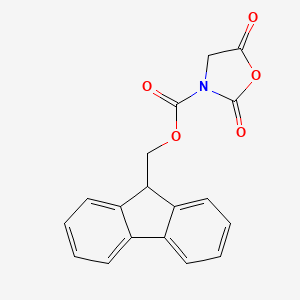
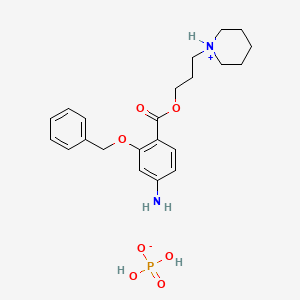
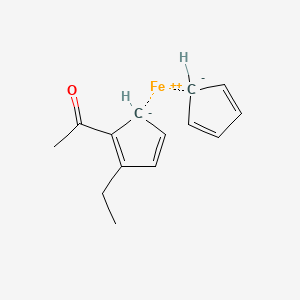
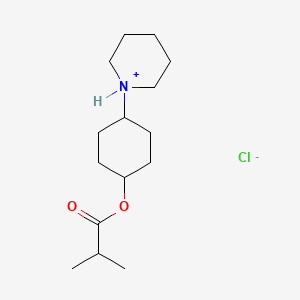
![6-[[4,6-Bis(2,2-dihydroxyethyl)-1,3,5-triazin-2-yl]amino]hexanoic acid](/img/structure/B13738287.png)
![[(1R,4S)-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate](/img/structure/B13738296.png)


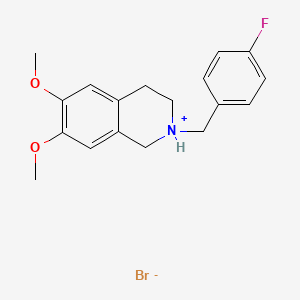


![4-Methylbenzenesulfonate;2-[2-(1-methylindol-3-yl)ethenyl]-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium](/img/structure/B13738330.png)

